

Diflufenzopyr: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr is a selective herbicide belonging to the semicarbazone class of chemicals. It functions as an auxin transport inhibitor, disrupting normal plant growth processes and leading to the accumulation of auxins in meristematic tissues. This guide provides an in-depth look at the chemical structure of **Diflufenzopyr** and a detailed overview of its synthesis pathway, including experimental protocols for key intermediates.

Chemical Structure

Diflufenzopyr is chemically known as 2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid.[1] Its molecular formula is C15H12F2N4O3.[1] The structure features a pyridine carboxylic acid moiety linked to a semicarbazone group, which in turn is substituted with a 3,5-difluorophenyl group. The presence of the carbon-nitrogen double bond in the hydrazone portion of the molecule gives rise to E/Z isomerism. The biologically active form of **Diflufenzopyr** is the E-isomer.

Diflufenzopyr is also available as a sodium salt, **Diflufenzopyr**-sodium, with the molecular formula C15H11F2N4NaO3.

Synthesis Pathway



The primary synthesis route for **Diflufenzopyr** involves the reaction of a key intermediate, 2-acetylnicotinic acid, with a substituted semicarbazone. A commonly cited method for the production of **Diflufenzopyr** is the reaction of 2-acetylnicotinic acid with 3,5-difluorobenzene-N-2-methylsemicarbazone in the presence of a pyridyl tosylate catalyst.[1]

The synthesis can be conceptually broken down into the formation of the key intermediates and their final condensation. A crucial starting material is 2-acetylnicotinic acid.

Synthesis of 2-Acetylnicotinic Acid

A common method for the synthesis of 2-acetylnicotinic acid is from nicotinic acid N-oxide.[2][3] This process involves the reaction of nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation.

Quantitative Data for the Synthesis of 2-Acetylnicotinic Acid

Reactant/Reagent	Molecular Weight (g/mol)	Amount (mmol)	Molar Ratio
2-Acetylnicotinic acid N-oxide	181.15	88.4	1.0
Sodium hydroxide (for pH adjustment)	40.00	88.4	1.0
10% Palladium on carbon	N/A	N/A	N/A
Hydrogen	2.02	Excess	N/A

Experimental Protocol for the Synthesis of 2-Acetylnicotinic Acid

- To a solution of sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water, add 16 grams (88.4 mmol) of 2-acetylnicotinic acid N-oxide.
- Adjust the pH of the solution to 9 by the addition of 6N NaOH.
- Add 1.6 g of 10% palladium on carbon to the mixture.



- Hydrogenate the mixture until a 20% excess of hydrogen is consumed.
- Filter the reaction mixture through Celite to remove the catalyst.
- Adjust the pH of the filtrate to 2.5 with 6N HCl.
- Remove the solvent by rotary evaporation.
- Take up the resulting residue in methanol.
- Filter the methanolic solution and evaporate the filtrate to yield 2-acetylnicotinic acid as a pale beige solid.

Final Synthesis of Diflufenzopyr

The final step in the synthesis involves the condensation of 2-acetylnicotinic acid with 3,5-difluorophenylsemicarbazide. While the general reaction is known, specific quantitative data and detailed experimental protocols for this final step are not extensively available in publicly accessible literature. The reaction is catalyzed by pyridyl tosylate.

Reactants and Reagents for the Final Synthesis of Diflufenzopyr

Component	Role
2-Acetylnicotinic acid	Reactant
3,5-Difluorophenylsemicarbazide	Reactant
Pyridyl tosylate	Catalyst
Appropriate Solvent	Reaction Medium

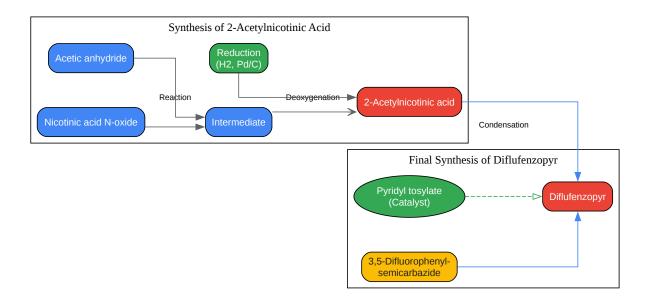
General Experimental Protocol for the Synthesis of Diflufenzopyr

- 2-acetylnicotinic acid is reacted with 3,5-difluorophenylsemicarbazide in a suitable solvent.
- Pyridyl tosylate is added as a catalyst.



- The reaction mixture is stirred, likely with heating, to facilitate the condensation reaction, forming the semicarbazone linkage.
- The final product, **Diflufenzopyr**, is isolated and purified using standard techniques such as crystallization or chromatography.

Synthesis Pathway Diagram



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